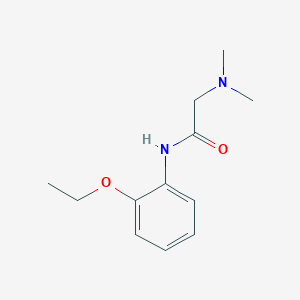
N~1~-(2-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide
Vue d'ensemble
Description
N-1-(2-ethoxyphenyl)-N2,N2-dimethylglycinamide, also known as GVG or O-ethyl-γ-valerolactam, is a compound that has gained attention in recent years due to its potential as a therapeutic agent. GVG was first synthesized in the 1960s and was initially investigated for its anticonvulsant properties. However, more recent research has focused on its potential as a treatment for addiction and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide is not fully understood. However, it is thought to act on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. This compound has been shown to increase the activity of GABA receptors, which can lead to a decrease in the release of dopamine, a neurotransmitter involved in reward and addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase GABA levels in the brain, which can lead to a decrease in dopamine release. This compound has also been shown to increase the expression of certain genes involved in the regulation of neurotransmitters. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-(2-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide is that it is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, this compound has been shown to have a number of potential therapeutic applications, particularly in the treatment of addiction and neurological disorders. However, there are also limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to investigate its effects. Additionally, this compound has been shown to have potential side effects, such as sedation and impaired motor function, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on N~1~-(2-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide. One area of interest is the development of more specific GABA receptor modulators, which may have fewer side effects than this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more clinical trials to investigate the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
N~1~-(2-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been investigated for its potential as a treatment for addiction, particularly cocaine and methamphetamine addiction. Studies have shown that this compound can reduce drug-seeking behavior and the reinforcing effects of these drugs. This compound has also been investigated for its potential as a treatment for other neurological disorders, such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-16-11-8-6-5-7-10(11)13-12(15)9-14(2)3/h5-8H,4,9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEPZTUAVXWGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4422672.png)
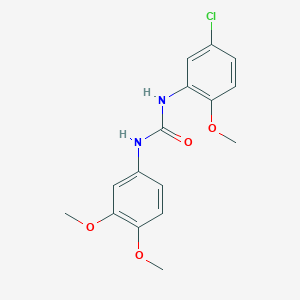
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4422675.png)
![N-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4422683.png)
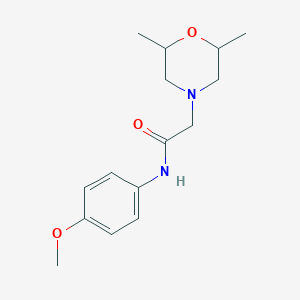
![N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide](/img/structure/B4422692.png)
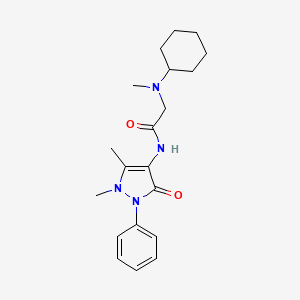
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4422697.png)
![N-[4-(3-fluoropyridin-4-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B4422704.png)
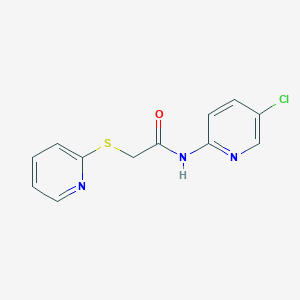
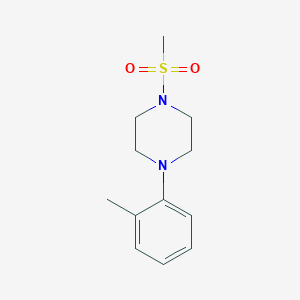
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4422747.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422757.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4422758.png)